O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate

Description

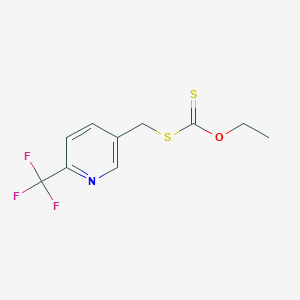

Structure

3D Structure

Properties

IUPAC Name |

O-ethyl [6-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEBMWWBMBZJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate typically involves the following steps:

Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine-3-carbaldehyde.

Formation of Intermediate: The aldehyde is reacted with ethyl mercaptan in the presence of a base such as sodium hydroxide to form the corresponding thioacetal.

Carbonodithioate Formation: The thioacetal is then treated with carbon disulfide and an alkylating agent like ethyl iodide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

One of the primary applications of O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is in the development of agrochemicals, particularly as a fungicide or herbicide.

Case Study: Herbicidal Activity

A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited potent herbicidal activity against various weed species. The trifluoromethyl substitution was found to enhance the herbicidal properties significantly, suggesting that this compound could be a candidate for developing new herbicides .

Pharmaceutical Applications

The compound also shows promise in pharmaceutical research, particularly in the treatment of microbial infections and other diseases.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound possess antimicrobial properties. A study assessed various derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced antibacterial activity . This suggests potential applications in drug development targeting resistant bacterial strains.

Chemical Synthesis

This compound can serve as an intermediate in synthetic pathways to create more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for chemists looking to synthesize novel compounds.

Data Table: Synthetic Pathways

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + nucleophile | New derivatives with enhanced properties |

| Coupling Reactions | This compound + coupling agents | Complex organic molecules |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in agriculture and pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and humans.

Findings

Studies indicate that while the compound exhibits biological activity, its toxicity levels are manageable within regulated limits when applied correctly . Continued research is necessary to fully understand its environmental impact and safety profile.

Mechanism of Action

The mechanism by which O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the carbonodithioate moiety can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate

- CAS No.: 2107987-82-4

- Molecular Formula: C₁₀H₁₀F₃NOS₂

- Molecular Weight : 281.32 g/mol

- Synthesis : High-yield synthetic routes are documented, emphasizing its feasibility for industrial-scale production .

- Applications: Primarily used in agrochemical research due to its pesticidal properties derived from the trifluoromethylpyridine and carbonodithioate moieties .

Comparison with Structurally Similar Compounds

Positional Isomer: O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) Carbonodithioate

This compound (CAS 2107987-89-1) shares the same molecular formula (C₁₀H₁₀F₃NOS₂) but differs in the position of the trifluoromethyl group on the pyridine ring (2-position vs. 6-position).

Key Differences :

Other Dithiocarbamate Derivatives

Dithiocarbamates are a broad class of agrochemicals. Below is a comparison with notable examples:

Key Insights :

Complex Pharmaceuticals with Trifluoromethylpyridine Moieties

Several pharmaceuticals in development (e.g., EP 4374877 A2) incorporate trifluoromethylpyridine groups but differ significantly in complexity and application:

Contrasts :

- The target compound’s lower molecular weight and simpler structure make it more suitable for pesticidal formulations, whereas EP 4374877 derivatives target specific human enzymes .

- Synthetic complexity for pharmaceuticals (e.g., LCMS m/z 754 ) far exceeds that of the target compound.

Physicochemical and Functional Insights

- Stability: The carbonodithioate group in the target compound offers hydrolytic stability under ambient conditions, a critical advantage over phosphate-based dithiocarbamates like ethion .

- Bioavailability : The trifluoromethyl group enhances membrane permeability, a feature shared with advanced pharmaceuticals but rare in traditional pesticides .

Biological Activity

O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate, a compound characterized by its unique trifluoromethyl-substituted pyridine structure, has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfur-containing organic compound. Its molecular formula is , and it features a pyridine ring with a trifluoromethyl group at the 6-position. The presence of the carbonodithioate moiety enhances its reactivity and interaction with biological targets.

Biological Mechanisms

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The carbonodithioate moiety can form covalent bonds with target enzymes, potentially leading to inhibition of enzymatic activity. This is particularly relevant in the context of protease inhibition, where the compound may act as a biochemical probe.

- Protein-Ligand Interactions : The trifluoromethyl group enhances binding affinity to various biological targets, including receptors and enzymes. This modification can improve the metabolic stability and bioavailability of the compound.

- Oxidative Reactions : this compound can undergo oxidation to form sulfoxides or sulfones, which may exhibit different biological activities compared to the parent compound.

Therapeutic Applications

Research indicates that derivatives of this compound are being explored for various therapeutic applications:

- Antimicrobial Activity : Some studies have reported significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with strong electron-withdrawing groups like trifluoromethyl have shown enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.125 to 6.25 µg/mL .

- Cancer Research : The ability of this compound to inhibit specific enzymes involved in cancer progression makes it a candidate for further research in oncology. Its mechanism of action through enzyme inhibition could be pivotal in developing new cancer therapies.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural variations:

| Compound | Trifluoromethyl Position | Biological Activity |

|---|---|---|

| O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate | 2-position | Moderate activity against bacterial strains |

| O-Ethyl S-((4-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate | 4-position | Lower enzyme inhibition compared to 6-position |

The position of the trifluoromethyl group significantly influences the chemical reactivity and biological interactions of these compounds.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Analytical Data (LCMS/HPLC) | Reference |

|---|---|---|---|---|

| 1 | DLP, THF, 60 mol% initiator | 54% | m/z 339 [M+H]⁺ (LCMS) | |

| 2 | Tripotassium phosphate, THF | Crude | m/z 407 [M+H]⁺ (LCMS) |

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Combined spectroscopic and crystallographic methods are employed:

- X-ray Crystallography : Resolves the monoclinic crystal system (space group P21) with unit cell parameters (e.g., a = 10.8558 Å, b = 6.1867 Å) to confirm stereochemistry and bond lengths .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 339 [M+H]⁺) and purity (retention time = 1.32 minutes under QC-SMD-TFA05 conditions) .

- NMR : ¹H/¹³C NMR spectra verify substituent placement (e.g., trifluoromethyl groups at pyridin-3-yl positions).

Advanced: What mechanistic insights explain the role of radical initiators in its synthesis?

Answer:

Radical initiators like DLP facilitate homolytic cleavage of S–S or C–S bonds, generating reactive intermediates. For example:

- Radical Propagation : The initiator abstracts a hydrogen atom from the pyridinylmethyl precursor, forming a carbon-centered radical that reacts with the carbonodithioate moiety .

- Side Reactions : Competing pathways (e.g., dimerization) are minimized by optimizing initiator concentration (60 mol% in ) and reaction time.

Methodological Tip : Use EPR spectroscopy to detect transient radicals or DFT calculations to model transition states.

Advanced: How do researchers resolve discrepancies in LCMS/HPLC data across synthetic batches?

Answer:

Discrepancies often arise from ionization efficiency (LCMS) or column degradation (HPLC). For example:

- Case Study : A batch showing m/z 531 [M-H]⁻ (LCMS) instead of m/z 407 [M+H]⁺ may indicate deprotonation or adduct formation. Adjusting ionization parameters (e.g., ESI+/ESI− modes) clarifies this .

- HPLC Retention Shifts : Column recalibration with reference standards (e.g., using QC-SMD-TFA05 vs. SQD-FA05 conditions) ensures consistency .

Q. Table 2: Analytical Method Comparison

| Condition | Retention Time (min) | Observed m/z | Interpretation |

|---|---|---|---|

| QC-SMD-TFA05 | 1.32 | 754 [M+H]⁺ | Protonated parent ion |

| SQD-FA05 | 0.88 | 531 [M-H]⁻ | Deprotonated species |

Advanced: What strategies address the steric and electronic effects of the trifluoromethyl group during functionalization?

Answer:

The electron-withdrawing trifluoromethyl group impacts reactivity:

- Steric Hindrance : Bulky substituents at the pyridine 6-position require mild coupling conditions (e.g., Pd-catalyzed reactions at low temperatures).

- Electronic Effects : The CF₃ group reduces electron density on the pyridine ring, favoring nucleophilic aromatic substitution at meta positions.

Experimental Design : Use Hammett constants to predict substituent effects or DFT-based charge maps to guide synthetic modifications.

Advanced: How do researchers reconcile conflicting data between NMR and X-ray crystallography?

Answer:

Conflicts may arise from dynamic processes (e.g., rotamers in solution) or crystal packing effects :

- Case Study : NMR may show averaged signals for flexible side chains, while X-ray structures reveal static conformations. Use VT-NMR (variable-temperature) to detect conformational exchange .

- Validation : Cross-validate with IR spectroscopy (for functional groups) and HRMS (exact mass confirmation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.